Methyl 2-(5-formyl-2-methoxyphenoxy)acetate
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Overview
Description
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H12O5 It is a derivative of phenoxyacetic acid and contains a formyl group and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-formyl-2-methoxyphenoxy)acetate can be achieved through several synthetic routes. One common method involves the reaction of 5-formyl-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of methyl (5-formyl-2-methoxyphenoxy)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl (5-carboxy-2-methoxyphenoxy)acetate.
Reduction: Methyl (5-hydroxymethyl-2-methoxyphenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (5-formyl-2-methoxyphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-formyl-2-hydroxyphenoxy)acetate
- Methyl (5-formyl-2-ethoxyphenoxy)acetate
- Methyl (5-formyl-2-methylphenoxy)acetate
Uniqueness
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 2-(5-formyl-2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-4-3-8(6-12)5-10(9)16-7-11(13)15-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXEPXCERMLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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